2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxolane
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Overview
Description
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring attached to a phenylethyl group
Preparation Methods
The synthesis of 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxolane typically involves the reaction of 1,1-dimethyl-2-phenylethanol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating under reflux to facilitate the formation of the dioxolane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and phenylethyl group can interact with specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxolane can be compared with similar compounds such as:
1,1-Dimethyl-2-phenylethyl acetate: This compound has a similar phenylethyl group but differs in the presence of an acetate group instead of a dioxolane ring.
2-Methyl-1-phenyl-2-propanol: This compound shares the phenylethyl structure but has a hydroxyl group instead of a dioxolane ring. The uniqueness of this compound lies in its dioxolane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
94022-64-7 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2/c1-13(2,12-14-8-9-15-12)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
OTUUNSFDBLUQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C2OCCO2 |
Origin of Product |
United States |
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